Antiviral agent 44
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Overview
Description
Antiviral Agent 44 is a synthetic compound known for its potent antiviral properties. It has shown superior efficacy compared to standard antiviral medications like ribavirin . This compound is part of a class of molecules that can interfere with the viral life cycle at multiple stages, making it a promising candidate for the development of new antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 44 involves the use of substituted benzyl and imidazole derivatives. The reaction typically starts with the preparation of (substituted benzyl)-[2-(substituted benzyl)-imidazol-1-yl]-methanone . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Antiviral Agent 44 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its antiviral activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzyl and imidazole moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different levels of antiviral activity .
Scientific Research Applications
Antiviral Agent 44 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its ability to inhibit viral replication in cell cultures.
Medicine: Potential therapeutic agent for treating viral infections such as influenza, hepatitis, and COVID-19.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of Antiviral Agent 44 involves its interaction with viral enzymes and proteins. It inhibits viral replication by binding to the active site of viral polymerases, preventing the synthesis of viral RNA or DNA . This compound also interferes with the assembly of viral particles, thereby reducing the infectivity of the virus .
Comparison with Similar Compounds
Ribavirin: A broad-spectrum antiviral medication.
Remdesivir: An antiviral drug used for treating COVID-19.
Favipiravir: An antiviral agent used for influenza treatment.
Uniqueness: Antiviral Agent 44 stands out due to its higher efficacy and lower cytotoxicity compared to these similar compounds. Its ability to target multiple stages of the viral life cycle makes it a versatile and potent antiviral agent .
Properties
Molecular Formula |
C12H15N3O5 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S,3S,5R)-2-(4-aminofuro[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O5/c1-12(18)9(17)6(2-16)20-10(12)5-3-19-8-7(5)14-4-15-11(8)13/h3-4,6,9-10,16-18H,2H2,1H3,(H2,13,14,15)/t6-,9?,10+,12+/m1/s1 |
InChI Key |
XTZBWEWBGPBBQG-QSLXIEBWSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)C2=COC3=C2N=CN=C3N)O |
Canonical SMILES |
CC1(C(C(OC1C2=COC3=C2N=CN=C3N)CO)O)O |
Origin of Product |
United States |
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